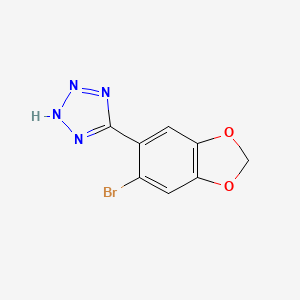![molecular formula C22H27ClN2O3 B5123332 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)
3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain.
Wirkmechanismus
The mechanism of action of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is based on its ability to inhibit GABA transaminase. GABA transaminase is an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal activity, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels in the brain, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide can lead to a decrease in neuronal activity, which can be beneficial in the treatment of various neurological and psychiatric disorders. 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide has been shown to be effective in animal models of epilepsy, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is its potency as a GABA transaminase inhibitor. It has been shown to be more potent than other GABA transaminase inhibitors, such as vigabatrin. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is its synthetic nature. This makes it more difficult to study in vivo, as it may not have the same pharmacokinetic properties as endogenous compounds.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide. One area of research is the development of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide as a potential therapeutic agent for various neurological and psychiatric disorders. Another area of research is the study of the role of GABA in various physiological and pathological processes. Additionally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. This, in turn, can be beneficial in the treatment of various neurological and psychiatric disorders. 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a valuable tool for studying the role of GABA in various physiological and pathological processes.
Synthesemethoden
3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a complex process that requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it is important to note that 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a synthetic compound that is not found in nature.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. It has been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c23-20-14-16(22(26)24-17-4-1-2-5-17)7-8-21(20)28-18-9-11-25(12-10-18)15-19-6-3-13-27-19/h3,6-8,13-14,17-18H,1-2,4-5,9-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQCZGHACNVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

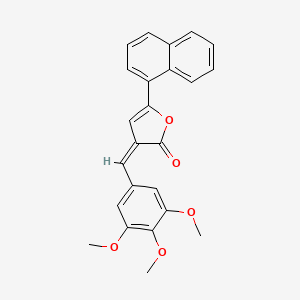
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
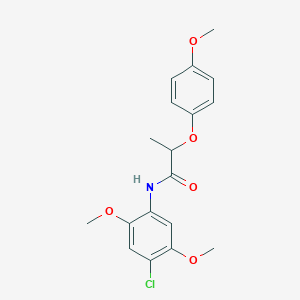
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)
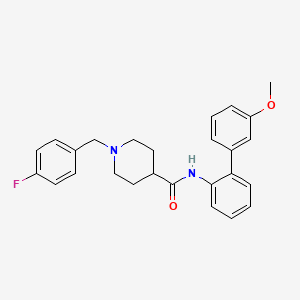
![2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
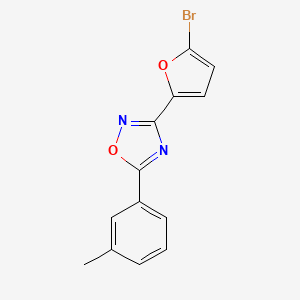
![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)
